Relamorelin tfa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

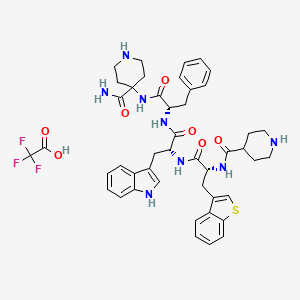

4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H50N8O5S.C2HF3O2/c44-42(56)43(16-20-46-21-17-43)51-41(55)34(22-27-8-2-1-3-9-27)49-39(53)35(23-29-25-47-33-12-6-4-10-31(29)33)50-40(54)36(48-38(52)28-14-18-45-19-15-28)24-30-26-57-37-13-7-5-11-32(30)37;3-2(4,5)1(6)7/h1-13,25-26,28,34-36,45-47H,14-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55);(H,6,7)/t34-,35+,36+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEWFQMJVBJGEJ-GTKQDQPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1C(=O)N[C@H](CC2=CSC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H51F3N8O7S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

905.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Relamorelin TFA: A Technical Deep-Dive into its Mechanism of Action at the Ghrelin Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relamorelin (also known as RM-131) is a synthetic pentapeptide agonist of the ghrelin receptor, which is clinically investigated for the treatment of gastrointestinal motility disorders such as diabetic gastroparesis and chronic constipation.[1][2][3] Derived from the natural ghrelin sequence, relamorelin has been optimized for enhanced stability, a longer plasma half-life, and greater potency compared to its endogenous counterpart.[1][4][5] This technical guide provides a detailed examination of relamorelin's mechanism of action at the molecular level, focusing on its interaction with the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. We will explore its binding affinity, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Core Mechanism: Potent Ghrelin Receptor Agonism

Relamorelin exerts its prokinetic effects by mimicking the action of acylated ghrelin, the natural ligand for the GHS-R1a.[3] This receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the stomach and hypothalamus, playing a crucial role in regulating appetite, growth hormone release, and gastrointestinal motility.[3][6][7] Relamorelin's chemical structure, while not publicly disclosed, is a pentapeptide designed for improved stability and pharmacokinetic properties over native ghrelin.[1]

Data Presentation: Binding Affinity and Functional Potency

In vitro studies have quantitatively demonstrated relamorelin's superior affinity and potency for the human GHS-R1a compared to native human ghrelin. These studies were conducted in Chinese Hamster Ovary (CHO-K1) cells recombinantly expressing the human GHS-R1a.[1] The key quantitative parameters are summarized below.

| Ligand | Binding Affinity (Ki) | Functional Potency (EC50) | Cell Line |

| Relamorelin | 0.42 ± 0.06 nM | 0.71 ± 0.09 nM | CHO-K1 cells expressing hGHS-R1a |

| Human Ghrelin | 1.22 ± 0.17 nM | 4.2 ± 1.2 nM | CHO-K1 cells expressing hGHS-R1a |

| Table 1: Comparative in vitro binding and potency of Relamorelin vs. Human Ghrelin. Data sourced from preclinical pharmacology studies.[1] |

These data indicate that relamorelin binds to the ghrelin receptor with approximately 3-fold greater affinity and activates it with approximately 6-fold greater potency than natural ghrelin.[1]

Signaling Pathways Activated by Relamorelin

Upon binding of relamorelin to the GHS-R1a, the receptor undergoes a conformational change that activates intracellular signaling cascades. The ghrelin receptor is known to be promiscuous, coupling to several G-protein families, but its primary and most well-characterized pathway involves the Gαq/11 subunit.[6][8][9]

Primary Signaling Pathway (Gαq/11):

-

Receptor Activation: Relamorelin binds to the orthosteric site of the GHS-R1a.

-

G-Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq/11 protein.

-

PLC Activation: The activated Gαq/11-GTP subunit dissociates and activates Phospholipase C (PLC).[6][8][9]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6][8] This increase in cytosolic Ca2+ is a hallmark of GHS-R1a activation and is the basis for functional potency assays.[1]

-

Downstream Effects: The rise in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC) and other calcium-dependent kinases, leading to various cellular responses, including smooth muscle contraction in the gastrointestinal tract.[9]

Other Potential Pathways: The ghrelin receptor can also couple to other G-proteins, such as Gαi/o (inhibiting adenylyl cyclase and decreasing cAMP) and Gα12/13, or signal through β-arrestin pathways.[6][9][10] While the prokinetic effects of relamorelin are primarily attributed to Gαq/11 signaling, the full spectrum of its pathway engagement is an area of ongoing research.

Experimental Protocols

The characterization of relamorelin's mechanism of action relies on standardized in vitro assays. Below are detailed methodologies for the key experiments.

Radioligand Competitive Binding Assay (for Ki Determination)

This assay quantifies the affinity of an unlabeled ligand (relamorelin) for a receptor by measuring its ability to compete off a radiolabeled ligand of known affinity.

Methodology:

-

Receptor Source: Membranes prepared from CHO-K1 cells stably transfected with the human GHS-R1a gene.[1]

-

Radioligand: [125I]-labeled human ghrelin is commonly used.[11]

-

Assay Buffer: Typically contains 25 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 2.5 mM EDTA, and 0.4% BSA.[11]

-

Procedure:

-

A constant concentration of receptor membranes and radioligand (typically at a concentration near its Kd value) are incubated in the assay buffer.

-

Increasing concentrations of unlabeled relamorelin (the competitor) are added to the reaction wells.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled native ghrelin.

-

The mixture is incubated to equilibrium (e.g., 60 minutes at 27°C).[11]

-

The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) to separate bound from free radioligand. The filters are presoaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[11]

-

Filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

-

The radioactivity trapped on the filters (representing the bound ligand) is quantified using a gamma counter.

-

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal competition curve is generated, from which the IC50 (the concentration of relamorelin that inhibits 50% of specific radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay (for EC50 Determination)

This functional assay measures the ability of an agonist to stimulate the Gαq/11 pathway by detecting the resulting increase in intracellular calcium concentration.

Methodology:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human GHS-R1a.[1]

-

Calcium Indicator: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) is used. These dyes are cell-permeant and become fluorescent upon binding to free Ca2+ in the cytosol.

-

Instrumentation: A fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader), that can add compounds and read fluorescence simultaneously.

-

Procedure:

-

Cells are seeded into microplates (e.g., 96- or 384-well) and grown to confluence.

-

The cells are loaded with the calcium-sensitive dye in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). This incubation allows the dye to enter the cells and be cleaved into its active, cell-impermeant form.

-

The plate is placed in the fluorescence reader. A baseline fluorescence reading is established.

-

The instrument injects varying concentrations of relamorelin into the wells.

-

The fluorescence intensity is monitored in real-time immediately following compound addition. An increase in fluorescence corresponds to a rise in intracellular Ca2+.

-

-

Data Analysis: The peak fluorescence response (or the area under the curve) is plotted against the log concentration of relamorelin. A dose-response curve is fitted to the data to determine the EC50, which is the concentration of relamorelin that produces 50% of the maximal response.

References

- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhythm Initiates Phase 2b Clinical Trial of Relamorelin for Diabetic Gastroparesis [prnewswire.com]

- 3. What is Relamorelin used for? [synapse.patsnap.com]

- 4. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists [jnmjournal.org]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. resources.revvity.com [resources.revvity.com]

Relamorelin (TFA Salt): A Technical Guide to its Structure, Peptide Sequence, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relamorelin, a potent ghrelin analogue, is a pentapeptide agonist of the growth hormone secretagogue receptor (GHSR).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, peptide sequence, and key physicochemical properties of the trifluoroacetic acid (TFA) salt of relamorelin. Detailed, representative experimental protocols for its characterization are presented, alongside a depiction of its signaling pathway and a hypothetical experimental workflow using the DOT language for Graphviz visualization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of peptide chemistry, pharmacology, and drug development.

Chemical Structure and Peptide Sequence

Relamorelin is a synthetic pentapeptide with enhanced stability and potency compared to native ghrelin.[2] The structure of its TFA salt is detailed below.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for relamorelin is: 4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-Benzothiophen-3-yl)-2-(piperidine-3-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide.

Peptide Sequence

Based on the IUPAC name, the peptide sequence of relamorelin can be represented as:

(D-Ala) - (D-Trp) - (L-Phe) - (4-amino-piperidine-4-carboxylic acid)

More specifically, the structure consists of five key components linked by amide bonds:

-

Residue 1: A D-Alanine derivative where the amino group is acylated with a piperidine-3-carbonyl group, and the alanine side chain is a 3-(1-Benzothiophen-3-yl) group.

-

Residue 2: D-Tryptophan.

-

Residue 3: L-Phenylalanine.

-

Residue 4 & 5: A C-terminal dual-functionality piperidine ring system, specifically a 4-amino-piperidine-4-carboxamide.

This unique structure contributes to its enhanced pharmacokinetic profile and potent agonistic activity at the ghrelin receptor.

Chemical Structure of Relamorelin TFA

The chemical structure of the trifluoroacetate salt of relamorelin is depicted below:

(A 2D chemical structure image would be placed here in a full whitepaper)

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for relamorelin and its TFA salt is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula (Free Base) | C43H50N8O5S | [3] |

| Molecular Weight (Free Base) | 790.98 g/mol | [3] |

| Molecular Formula (TFA Salt) | C45H51F3N8O7S | [] |

| Molecular Weight (TFA Salt) | 905.00 g/mol | [] |

| Appearance | White to off-white solid | [] |

| Purity (LCMS) | ≥99.81% | [] |

| Ki for GHSR-1a | 0.42 nM | [1][2] |

| EC50 for GHSR-1a Activation | 0.71 nM | [1] |

Experimental Protocols

The following sections outline representative experimental protocols for the characterization of relamorelin, based on standard methodologies for peptide analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a this compound sample.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

A: 0.1% TFA in water

-

B: 0.1% TFA in acetonitrile

Procedure:

-

Prepare a sample solution of this compound in mobile phase A at a concentration of 1 mg/mL.

-

Set the column temperature to 25°C.

-

Equilibrate the column with 95% mobile phase A and 5% mobile phase B.

-

Inject 10 µL of the sample solution.

-

Run a linear gradient from 5% to 95% mobile phase B over 30 minutes.

-

Maintain 95% mobile phase B for 5 minutes.

-

Return to initial conditions over 1 minute and re-equilibrate for 4 minutes.

-

Monitor the eluent at a wavelength of 220 nm.

-

Calculate purity based on the peak area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Identity Confirmation

Objective: To confirm the molecular weight of relamorelin.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

Procedure:

-

Utilize the HPLC method described in section 3.1 to introduce the sample into the mass spectrometer.

-

Set the ESI source to positive ion mode.

-

Acquire mass spectra over a mass-to-charge (m/z) range of 400-1200.

-

Observe the m/z values corresponding to the protonated molecular ions of relamorelin (e.g., [M+H]+, [M+2H]2+, etc.).

-

Compare the observed molecular weight with the theoretical molecular weight of relamorelin.

Signaling Pathway and Experimental Workflow

Relamorelin-Activated GHSR Signaling Pathway

Relamorelin, as a ghrelin receptor agonist, initiates a cascade of intracellular signaling events upon binding to the Growth Hormone Secretagogue Receptor (GHSR). This G-protein coupled receptor primarily signals through the Gq/11 pathway.

Caption: Relamorelin-activated GHSR signaling pathway.

Experimental Workflow for Relamorelin Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of relamorelin.

Caption: Experimental workflow for relamorelin synthesis and characterization.

References

Relamorelin TFA: A Technical Guide to a Selective GHSR Agon's Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relamorelin (also known as RM-131) is a synthetic pentapeptide ghrelin analogue that acts as a potent and selective agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] This technical guide provides an in-depth overview of relamorelin TFA, including its mechanism of action, receptor binding affinity, and downstream signaling pathways. The document summarizes key quantitative data from preclinical and clinical studies in tabular format for ease of comparison and details the experimental protocols employed in these investigations. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and comprehensive understanding of relamorelin's pharmacological profile and its development process.

Introduction

Ghrelin, a 28-amino acid peptide hormone predominantly produced by the stomach, is the endogenous ligand for the growth hormone secretagogue receptor (GHSR).[3][4] The activation of GHSR by ghrelin stimulates the release of growth hormone and plays a crucial role in regulating appetite, gastrointestinal motility, and energy homeostasis.[4][5] Relamorelin is a ghrelin analogue with enhanced plasma stability and a longer half-life compared to native ghrelin.[6][7] It has been investigated for the treatment of gastrointestinal motility disorders, particularly diabetic gastroparesis and chronic constipation.[2][8]

Mechanism of Action

Relamorelin selectively binds to and activates the GHSR, a G protein-coupled receptor (GPCR).[1][9] Upon activation, the GHSR initiates a cascade of intracellular signaling events that mediate the physiological effects of the agonist.[9][10]

GHSR Signaling Pathways

The activation of GHSR by relamorelin can trigger multiple signaling pathways depending on the cell type.[9][10] The primary and most well-characterized pathway involves the Gαq subunit of the G protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).[9] Other signaling cascades that can be activated by GHSR include the mitogen-activated protein kinase (MAPK), protein kinase A (PKA), and protein kinase B (Akt) pathways.[10]

GHSR Signaling Pathway

Quantitative Data

Receptor Binding and Potency

Relamorelin demonstrates a higher affinity and potency for the GHSR-1a receptor compared to native ghrelin.[1][11]

| Ligand | Binding Affinity (Ki) (nM) | Potency (EC50) (nM) | Reference |

| Relamorelin | 0.42 | 0.71 | [1][11] |

| Native Ghrelin | 1.12 | 4.2 | [1][11] |

Clinical Efficacy in Diabetic Gastroparesis

Multiple clinical trials have evaluated the efficacy of relamorelin in patients with diabetic gastroparesis.

| Study Phase | Dosage | Primary Endpoint | Result | Reference |

| Phase 2a | 10 µg twice daily | Gastric emptying half-time | Significant acceleration of gastric emptying (P < .03) and reduction in vomiting frequency (~60%) and severity (P ≤ .033) compared to placebo.[12] | [12] |

| Phase 2b | 10 µg, 30 µg, 100 µg twice daily | Change in weekly vomiting episodes | No significant difference in vomiting frequency compared to placebo; however, significant improvements in nausea, postprandial fullness, abdominal pain, and bloating were observed.[13][14] Gastric emptying time was accelerated by about 10% (half-life decrease of 12-13 minutes).[13] | [13][14] |

| Meta-analysis | Various | Mean change in gastric emptying time | Statistically significant improvement in gastric emptying time with a mean difference of -11.40 minutes compared to placebo. For diabetic gastroparesis specifically, the mean difference was -8.43 minutes. |

Clinical Efficacy in Chronic Constipation

Relamorelin has also been investigated for the treatment of chronic constipation.[15]

| Study Phase | Dosage | Primary Endpoint | Result | Reference |

| Phase 2a | 100 mcg daily for 14 days | Stool consistency (Bristol Stool Scale) and colonic transit | Significantly accelerated colonic transit at 32 hours (P=.040) and 48 hours (P=.017).[16][17] Increased the number of spontaneous bowel movements (P<.001) and accelerated the time to first bowel movement (P=.004) compared to placebo.[16][17] | [15][16][17][18] |

Safety and Tolerability

Across phase 2 trials, relamorelin was generally well-tolerated.[19]

| Adverse Event | Relamorelin | Placebo | Reference |

| Hyperglycemia events | More frequent | Less frequent | [13] |

| Diarrhea events | More frequent | Less frequent | [20] |

| Increased appetite, fatigue, headache | Associated with relamorelin | Not specified | [16][17] |

Experimental Protocols

Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of relamorelin for the GHSR-1a receptor.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human recombinant GHSR-1a are cultured under standard conditions.[6]

-

Membrane Preparation: Cell membranes are harvested and prepared by homogenization and centrifugation.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [125I]-ghrelin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled relamorelin or native ghrelin.

-

Separation: Bound and free radioligand are separated by filtration.

-

Quantification: The amount of bound radioactivity is measured using a gamma counter.

-

Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

Objective: To determine the potency (EC50) of relamorelin in activating the GHSR-1a receptor.

Methodology:

-

Cell Culture: CHO-K1 cells expressing the human GHSR-1a are seeded in a microplate.[6]

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Addition: Increasing concentrations of relamorelin or native ghrelin are added to the cells.

-

Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.[1]

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Phase 2b Clinical Trial in Diabetic Gastroparesis (Illustrative Workflow)

Objective: To evaluate the efficacy and safety of relamorelin in patients with diabetic gastroparesis.

Phase 2b Clinical Trial Workflow

Conclusion

This compound is a potent and selective GHSR agonist with a well-defined mechanism of action. Preclinical data demonstrate its superior binding affinity and potency compared to native ghrelin. Clinical trials have provided evidence for its efficacy in improving symptoms and accelerating gastrointestinal transit in patients with diabetic gastroparesis and chronic constipation. While generally well-tolerated, the potential for hyperglycemia warrants careful monitoring. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of relamorelin and the broader field of ghrelin receptor agonism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Relamorelin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. What is Relamorelin used for? [synapse.patsnap.com]

- 5. Growth hormone - Wikipedia [en.wikipedia.org]

- 6. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]

- 11. glpbio.com [glpbio.com]

- 12. Relamorelin Reduces Vomiting Frequency and Severity and Accelerates Gastric Emptying in Adults With Diabetic Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Relamorelin improves symptoms, gastric emptying in diabetic gastroparesis | Consultant360 [consultant360.com]

- 14. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rhythm reports positive results from relamorelin Phase II trial to treat chronic constipation - Clinical Trials Arena [clinicaltrialsarena.com]

- 16. firstwordpharma.com [firstwordpharma.com]

- 17. Relamorelin Relieves Constipation and Accelerates Colonic Transit in a Phase 2, Placebo-Controlled, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rhythm Presents Positive Phase 2 Study Results for Relamorelin for Chronic Constipation [prnewswire.com]

- 19. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data [pubmed.ncbi.nlm.nih.gov]

- 20. Relamorelin for diabetic gastroparesis: Trial results | MDedge [mdedge.com]

The In Vivo Pharmacodynamics of Relamorelin TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo pharmacodynamics of Relamorelin TFA, a ghrelin receptor agonist. The information is compiled from peer-reviewed literature and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.

Core Mechanism of Action: Ghrelin Receptor Agonism

Relamorelin is a synthetic pentapeptide analogue of ghrelin.[1] Its primary mechanism of action is the potent and selective agonism of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[1] Relamorelin exhibits a higher affinity for the GHSR-1a subtype compared to endogenous ghrelin, along with enhanced plasma stability and a longer half-life.[2][3]

Activation of the GHSR by Relamorelin initiates a cascade of intracellular signaling events, primarily through G-protein coupling. The binding of Relamorelin to GHSR-1a can activate multiple G-protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, leading to diverse downstream effects.[4][5] The prokinetic effects of Relamorelin on the gastrointestinal tract are largely attributed to the activation of the Gαq/11 pathway, which stimulates phospholipase C (PLC). This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentrations.[5] This calcium signaling cascade is crucial for smooth muscle contraction and the enhancement of gastrointestinal motility.

Signaling Pathway of Relamorelin at the Ghrelin Receptor

Caption: Simplified signaling pathway of Relamorelin at the ghrelin receptor (GHSR-1a).

In Vivo Pharmacodynamic Effects in Clinical Trials

Relamorelin has been investigated in several clinical trials, primarily for the treatment of diabetic gastroparesis and chronic idiopathic constipation. The following tables summarize the key quantitative findings from a notable Phase 2b study in patients with diabetic gastroparesis.

Table 1: Efficacy of Relamorelin on Gastric Emptying and Vomiting Frequency in Diabetic Gastroparesis (Phase 2b Study)

| Parameter | Placebo (n=104) | Relamorelin 10 µg BID (n=98) | Relamorelin 30 µg BID (n=109) | Relamorelin 100 µg BID (n=82) |

| Change in Gastric Emptying T½ (minutes) from Baseline | - | ↓ by 12% | ↓ by 12% | ↓ by 12% (p=0.051) |

| Reduction in Vomiting Frequency from Baseline | ~70% | ~75% (NS) | ~75% (NS) | ~75% (NS) |

*p < 0.05 compared to placebo. NS = Not Significant compared to placebo. BID = twice daily. Data from Camilleri M, et al. Gastroenterology. 2017.[6]

Table 2: Effect of Relamorelin on Core Symptoms of Diabetic Gastroparesis (Phase 2b Study)

| Symptom Score (0-10 scale) | Placebo | Relamorelin (10, 30, and 100 µg BID) |

| Change in Composite DG Symptom Severity Score from Baseline | - | Significant reduction |

| Change in Nausea Score from Baseline | - | Significant reduction |

| Change in Abdominal Pain Score from Baseline | - | Significant reduction |

| Change in Postprandial Fullness Score from Baseline | - | Significant reduction |

| Change in Bloating Score from Baseline | - | Significant reduction* |

*p < 0.05 for all three Relamorelin dose groups compared to placebo based on longitudinal analysis over 12 weeks. Data from Camilleri M, et al. Gastroenterology. 2017.[6]

Experimental Protocols

Phase 2b Clinical Trial in Diabetic Gastroparesis (NCT02357420)

Objective: To evaluate the efficacy and safety of different doses of Relamorelin compared to placebo in patients with moderate to severe diabetic gastroparesis.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population:

-

Inclusion Criteria:

-

Adults with type 1 or type 2 diabetes mellitus.

-

Moderate to severe symptoms of gastroparesis, including recent vomiting.

-

Delayed gastric emptying confirmed by a ¹³C-Spirulina Gastric Emptying Breath Test (GEBT), with a T½ value of ≥ 79 minutes.

-

Gastroparesis Cardinal Symptom Index-Daily Diary (GCSI-DD) score of ≥ 2.6.

-

-

Exclusion Criteria:

-

Upper gastrointestinal obstruction.

-

Prior gastric surgery.

-

HbA1c > 11.0%.

-

Use of medications that could affect gastrointestinal motility (e.g., opioids, metoclopramide) within a specified period before and during the study.

-

Treatment Regimen:

-

A 2-week single-blind placebo run-in period.

-

Randomization to one of four treatment arms for 12 weeks:

-

Placebo, administered subcutaneously twice daily.

-

Relamorelin 10 µg, administered subcutaneously twice daily.

-

Relamorelin 30 µg, administered subcutaneously twice daily.

-

Relamorelin 100 µg, administered subcutaneously twice daily.

-

Efficacy Assessments:

-

Primary Endpoint: Change from baseline in the frequency of vomiting.

-

Secondary Endpoints:

-

Change from baseline in the composite score of four key gastroparesis symptoms (nausea, abdominal pain, postprandial fullness, and bloating) recorded in a daily e-diary.

-

Change from baseline in gastric emptying half-time (T½) as measured by the ¹³C-Spirulina GEBT.

-

¹³C-Spirulina Gastric Emptying Breath Test (GEBT) Protocol

The ¹³C-Spirulina GEBT is a non-invasive method to measure the rate of solid gastric emptying.

-

Patient Preparation: Patients are required to fast for at least 8 hours prior to the test.

-

Baseline Breath Sample: Before consuming the test meal, a baseline breath sample is collected into a breath collection bag.

-

Test Meal: The patient consumes a standardized meal consisting of a scrambled egg mix containing a precise amount of ¹³C-Spirulina, saltine crackers, and water.

-

Post-Meal Breath Samples: Breath samples are collected at specified time points after the meal, typically over a 4-hour period (e.g., at 45, 90, 120, 150, 180, and 240 minutes).

-

Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using gas isotope ratio mass spectrometry. The rate of ¹³CO₂ excretion is calculated and used to determine the gastric emptying half-time (T½).

Experimental Workflow for the Phase 2b Clinical Trial

Caption: Workflow of the Phase 2b clinical trial for Relamorelin in diabetic gastroparesis.

Safety and Tolerability

In the Phase 2b trial, Relamorelin was generally well-tolerated. A dose-related increase in blood glucose levels and HbA1c was observed in some patients receiving Relamorelin, which in some cases required adjustments to their diabetes medications.[6]

Conclusion

This compound demonstrates significant prokinetic effects in vivo, primarily through its potent agonism of the ghrelin receptor. Clinical trials in patients with diabetic gastroparesis have shown that Relamorelin can accelerate gastric emptying and improve key symptoms such as nausea, abdominal pain, postprandial fullness, and bloating. Further investigation in Phase 3 trials is ongoing to fully establish its efficacy and safety profile for the management of gastrointestinal motility disorders.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. biomedres.us [biomedres.us]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Central Nervous System Penetration of Relamorelin TFA: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information regarding the central nervous system (CNS) penetration of Relamorelin. Specific, detailed preclinical and clinical data on the CNS pharmacokinetics of Relamorelin TFA are limited in the public domain.

Executive Summary

Relamorelin (also known as RM-131) is a potent, synthetic pentapeptide agonist of the ghrelin/growth hormone secretagogue receptor (GHS-R1a).[1][2][3] It has been primarily investigated for its prokinetic effects on the gastrointestinal (GI) tract, showing promise in treating conditions like diabetic gastroparesis and chronic constipation.[1][4][5] While the primary targets of Relamorelin are peripheral, the GHS-R1a is also widely expressed in the central nervous system, including in the hypothalamus, hippocampus, and cortex.[6][7] This raises pertinent questions for drug development regarding the compound's ability to cross the blood-brain barrier (BBB) and its potential for central effects. Preclinical data indicates that Relamorelin exhibits very low penetration into the CNS.[1] This guide provides a comprehensive overview of the available data, the relevant biological pathways, and the standard methodologies for assessing CNS penetration.

Quantitative Data on CNS Penetration

Publicly available quantitative data on Relamorelin's CNS penetration is sparse and limited to a single preclinical study. The key finding from this study is summarized below.

Table 1: Preclinical CNS Penetration of Relamorelin

| Parameter | Species | Dose | Value | Source |

| Brain Availability | Rat | 5 mg/kg | 0.015% | Rhythm Pharmaceuticals (data on file, cited in[1]) |

This result indicates that a very small fraction of the administered dose of Relamorelin reaches the brain in this animal model, suggesting it is a poor CNS penetrant. The absence of neurological adverse effects in human clinical trials further supports the assertion of its limited central activity.[4]

Ghrelin Receptor Signaling Pathway

Relamorelin exerts its effects by activating the GHS-R1a, a G protein-coupled receptor (GPCR).[7][8] Understanding this pathway is crucial for contextualizing the potential central effects, should any CNS penetration occur. The canonical signaling cascade initiated by GHS-R1a activation involves the Gαq/11 protein.[9]

The activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][9] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][9] This increase in intracellular Ca2+ is a key downstream signal that mediates many of the receptor's physiological effects.[7]

Experimental Protocols for Assessing CNS Penetration

While the specific protocol for the Relamorelin study is not public, it would likely have followed standard preclinical methodologies for assessing drug penetration into the central nervous system.[10][11] These methods are designed to quantify the concentration of a drug in the brain and compare it to the concentration in systemic circulation.

The most common in vivo method involves administering the drug to an animal model (e.g., rats) and measuring its concentration in both plasma and brain tissue at various time points. The key metric derived from these studies is the brain-to-plasma concentration ratio (Kp), and more specifically, the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which accounts for protein binding.[10][11]

A generalized workflow for such an experiment is as follows:

-

Compound Administration: The test compound (this compound) is administered to a cohort of animals, typically via a route that ensures systemic exposure (e.g., subcutaneous or intravenous injection).

-

Sample Collection: At predetermined time points post-administration, blood and brain samples are collected. Blood is processed to isolate plasma.

-

Sample Processing: Brain tissue is homogenized to create a uniform sample from which the drug can be extracted.

-

Bioanalysis: Drug concentrations in the plasma and brain homogenate are quantified using a sensitive analytical technique, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The brain and plasma concentration data are used to calculate the brain-to-plasma ratio.

In early drug discovery, in vitro and in silico models are often used to predict CNS penetration and avoid costly animal studies.[10][11]

-

In Vitro Models: These include cell-based assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or assays using Madin-Darby Canine Kidney (MDCK) cells transfected with efflux transporters (e.g., P-glycoprotein) to assess a compound's permeability and susceptibility to being pumped out of the brain.[11][12]

-

In Silico Models: Computational models use the physicochemical properties of a molecule (e.g., size, polarity, charge) to predict its ability to cross the BBB.[10] Relamorelin, as a pentapeptide, has a molecular weight of 791 Daltons, which is significantly larger than the typical small molecules that readily cross the BBB, supporting the low penetration observed in vivo.[1]

Conclusion and Implications

References

- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Relamorelin for the treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relamorelin in Gastroparesis and Diabetic Gastroparesis: A Meta-Analysis on Its Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ghrelin in Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Relamorelin TFA for Cachexia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Relamorelin trifluoroacetate (TFA), a synthetic ghrelin analogue, for the investigation of cachexia. This document outlines the core mechanism of action, detailed experimental protocols for preclinical research, and a summary of key quantitative data from relevant studies.

Introduction to Relamorelin and Cachexia

Cachexia is a multifactorial syndrome characterized by severe body weight loss, muscle wasting (sarcopenia), and anorexia, often associated with chronic diseases such as cancer, chronic kidney disease, and heart failure.[1] Unlike simple starvation, cachexia involves a complex interplay of pro-inflammatory cytokines and metabolic disturbances that are not fully reversible by conventional nutritional support.

Relamorelin is a potent agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHSR).[2] Ghrelin, the endogenous ligand for this receptor, is a multifaceted hormone that stimulates appetite, promotes the release of growth hormone, and exerts anti-inflammatory effects.[3] By mimicking the actions of ghrelin, Relamorelin presents a promising therapeutic strategy to counteract the debilitating effects of cachexia.

Mechanism of Action: The Ghrelin Signaling Pathway

Relamorelin exerts its effects by binding to and activating the GHSR, a G-protein coupled receptor. This activation initiates a cascade of intracellular signaling events that ultimately lead to the physiological responses of increased appetite, muscle anabolism, and reduced inflammation.

Central Appetite Regulation

In the hypothalamus, the binding of Relamorelin to GHSR on neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons stimulates the release of these orexigenic peptides, leading to an increase in food intake.[4][5]

Anabolic Effects

Activation of the GHSR in the pituitary gland stimulates the secretion of growth hormone (GH). GH, in turn, promotes the production of insulin-like growth factor 1 (IGF-1), a key mediator of muscle growth and protein synthesis.[6]

Anti-inflammatory Action

Ghrelin and its mimetics have been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key drivers of muscle catabolism in cachexia.[3][7]

Data Presentation: Quantitative Outcomes of Ghrelin Agonist Treatment in Cachexia Models

The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of ghrelin agonists, including Relamorelin and the related compound Anamorelin, on key parameters of cachexia.

Table 1: Effects of Ghrelin Agonists on Body Weight and Composition in Preclinical Cachexia Models

| Compound | Animal Model | Dosage | Duration | Change in Body Weight | Change in Lean Body Mass | Citation |

| Ghrelin | Tumor-bearing rats | Continuous infusion | Not specified | Significant increase vs. saline | Maintenance of lean mass vs. loss in saline group | [8] |

| BIM-28131 (Ghrelin analog) | Tumor-bearing rats | Continuous infusion | Not specified | Significant increase vs. saline | Maintenance of lean mass vs. loss in saline group | [8] |

| Anamorelin | Rats | 3, 10, or 30 mg/kg, once daily | 6 days | Significant, dose-dependent increase vs. control | Not specified | [9] |

Table 2: Effects of Anamorelin on Body Weight and Composition in Clinical Trials for Cancer Cachexia

| Trial | Patient Population | Dosage | Duration | Change in Body Weight (Anamorelin vs. Placebo) | Change in Lean Body Mass (Anamorelin vs. Placebo) | Citation |

| ROMANA 1 | NSCLC with cachexia | 100 mg | 12 weeks | +2.20 kg vs. +0.14 kg (p < 0.001) | +1.10 kg vs. -0.44 kg (p < 0.001) | [2] |

| ROMANA 2 | NSCLC with cachexia | 100 mg | 12 weeks | +0.95 kg vs. -0.57 kg (p < 0.001) | +0.75 kg vs. -0.96 kg (p < 0.001) | [2] |

| Phase II (Pooled) | Advanced cancer with cachexia | 50 mg | 12 weeks | Not specified | +1.89 kg vs. -0.20 kg (p=0.0006) | [10] |

| Japanese Phase II | NSCLC with cachexia | 100 mg | 12 weeks | Not specified | +1.38 kg vs. -0.17 kg (p < 0.0001) | [11] |

| Single-arm study | NSCLC or GI cancer with cachexia and low BMI | 100 mg | 9 weeks | 25.9% of patients had ≥5% increase | Not specified |

Table 3: Effects of Ghrelin Agonists on Food Intake and Appetite

| Compound | Study Population | Dosage | Duration | Effect on Food Intake/Appetite | Citation |

| Ghrelin | Tumor-bearing rats | Continuous infusion | Not specified | Significant increase in food consumption | [8] |

| Anamorelin | Rats | 3, 10, or 30 mg/kg, once daily | 6 days | Significant, dose-dependent increase | [9] |

| Anamorelin | Healthy adults | 25 and 50 mg | Single dose | Significant increase in caloric intake | [11] |

| Anamorelin | Gastric cancer with cachexia | Not specified | 12 weeks | Improved appetite and food intake |

Table 4: Effects of Ghrelin Agonists on Inflammatory Markers

| Compound | Model/Population | Effect on Inflammatory Cytokines | Citation |

| Ghrelin | In vitro (LPS-stimulated macrophages) | Modulates secretion of pro- and anti-inflammatory cytokines | |

| Ghrelin | In vivo | Inhibits production of IL-1β, IL-6, and TNF-α | [3] |

| Ghrelin | Nephrectomized rats (renal cachexia) | Decreased circulating inflammatory cytokines | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the investigation of Relamorelin TFA for cachexia.

Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile, injectable solution of this compound.

Materials:

-

This compound powder

-

Sterile saline (0.9% NaCl)

-

Sterile, pyrogen-free vials

-

0.22 µm sterile syringe filter

-

Laminar flow hood

Protocol:

-

In a laminar flow hood, aseptically weigh the desired amount of this compound powder.

-

Reconstitute the powder with a precise volume of sterile saline to achieve the desired stock concentration.

-

Gently swirl the vial to ensure complete dissolution. Do not shake vigorously.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile, pyrogen-free vial.

-

Store the stock solution at -20°C or as recommended by the manufacturer.

-

On the day of the experiment, thaw the stock solution and dilute it to the final working concentration with sterile saline.

Induction of Cancer Cachexia using a Murine Model

Objective: To establish a cancer cachexia model in mice using Lewis Lung Carcinoma (LLC) cells.

Materials:

-

LLC1 (Lewis Lung Carcinoma) cell line

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

C57BL/6 mice (male, 8-10 weeks old)

-

Sterile syringes and needles (27G)

-

Anesthetic (e.g., isoflurane)

Protocol:

-

Culture LLC1 cells in complete medium until they reach approximately 80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS.

-

Count the cells using a hemocytometer and adjust the cell concentration to 1 x 10^6 cells per 100 µL of PBS.

-

Anesthetize the mice using isoflurane.

-

Subcutaneously inject 100 µL of the LLC1 cell suspension (1 x 10^6 cells) into the right flank of each mouse.

-

Monitor the mice regularly for tumor growth and the development of cachectic symptoms (e.g., weight loss, reduced food intake, muscle wasting).

Assessment of Body Composition using Dual-Energy X-ray Absorptiometry (DEXA)

Objective: To measure lean body mass, fat mass, and bone mineral density in mice.

Materials:

-

DEXA scanner for small animals

-

Anesthetic (e.g., isoflurane)

-

Heating pad

Protocol:

-

Calibrate the DEXA scanner according to the manufacturer's instructions.

-

Anesthetize the mouse using isoflurane.

-

Place the anesthetized mouse in a prone position on the DEXA scanner bed.

-

Perform a scout scan to ensure proper positioning of the animal.

-

Acquire the whole-body scan.

-

Analyze the scan data using the provided software to determine lean mass, fat mass, and bone mineral density. The head is typically excluded from the analysis.

-

After the scan, place the mouse on a heating pad to maintain body temperature until it fully recovers from anesthesia.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by Relamorelin.

Caption: Relamorelin activates the GHSR, leading to downstream signaling through Gαq/PLC and Gαi/o/PI3K pathways.

Experimental Workflow

Caption: A typical experimental workflow for evaluating this compound in a murine model of cancer cachexia.

Logical Relationships in Relamorelin's Therapeutic Action

Caption: The logical cascade of events following Relamorelin administration, leading to the amelioration of cachexia.

References

- 1. researchgate.net [researchgate.net]

- 2. Anamorelin in patients with advanced non-small cell lung cancer and cachexia: Results from the phase III studies ROMANA 1 and 2. - ASCO [asco.org]

- 3. researchgate.net [researchgate.net]

- 4. mmpc.org [mmpc.org]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for establishing and evaluating a cancer cachexia mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anamorelin (ONO‐7643) for the treatment of patients with non–small cell lung cancer and cachexia: Results from a randomized, double‐blind, placebo‐controlled, multicenter study of Japanese patients (ONO‐7643‐04) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]

An In-depth Technical Guide to Relamorelin TFA in Models of Gastrointestinal Dysmotility

For Researchers, Scientists, and Drug Development Professionals

Relamorelin (also known as RM-131), a synthetic pentapeptide ghrelin analog, is a potent prokinetic agent under investigation for the treatment of gastrointestinal (GI) motility disorders, particularly diabetic gastroparesis and chronic idiopathic constipation.[1][2][3] This technical guide provides a comprehensive overview of relamorelin's mechanism of action, its efficacy in preclinical and clinical models of GI dysmotility, and detailed experimental protocols from key studies.

Mechanism of Action

Relamorelin is a selective agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] Ghrelin, a 28-amino acid peptide primarily secreted by the stomach, is the natural ligand for this receptor and plays a crucial role in regulating appetite, energy balance, and GI motility.[1][4] Relamorelin exhibits enhanced potency and plasma stability compared to native ghrelin.[1][3] In vitro studies have shown that relamorelin binds to the human GHS-R1a with approximately three-fold greater potency than ghrelin and is about six-fold more potent in activating the receptor and inducing downstream intracellular signaling.[1]

The GHS-R1a is a G protein-coupled receptor.[5][6] Upon activation by relamorelin, it can trigger various intracellular signaling cascades, including those involving mitogen-activated protein kinase (MAPK), protein kinase A (PKA), protein kinase B (PKB/AKT), and AMP-activated protein kinase (AMPK), depending on the cell type.[5][6] In the context of GI motility, activation of GHS-R1a on vagal afferent nerve fibers is a key mechanism.[4][7] This leads to signals being transmitted to the nucleus of the solitary tract in the brainstem, which in turn activates vagal efferent pathways that increase gastric contractions and overall GI motility.[4][7]

Efficacy in Preclinical Models

Relamorelin has demonstrated significant prokinetic activity in various animal models of GI dysmotility. In a rat model where gastric dysmotility was induced by morphine, relamorelin was found to be 600- to 1800-fold more potent than other ghrelin receptor agonists, TZP-101 and TZP-102.[1] Furthermore, in a rat model of postoperative ileus combined with morphine-induced dysmotility, relamorelin was approximately 100-fold more potent than native ghrelin in stimulating gastric emptying.[1] In a murine model, relamorelin was shown to decrease the excitability of colonic circular smooth muscle cells and reduce colonic intraluminal pressure.[8]

Efficacy in Clinical Trials

Relamorelin has undergone several Phase II clinical trials in patients with diabetic gastroparesis and chronic idiopathic constipation, showing promising results in improving symptoms and accelerating GI transit.

Diabetic Gastroparesis

Phase IIa and IIb studies have consistently shown that relamorelin accelerates gastric emptying and improves key symptoms of diabetic gastroparesis.[1][3][9]

Table 1: Summary of Quantitative Efficacy Data for Relamorelin in Diabetic Gastroparesis

| Study Phase | Dose | Primary Outcome Measure | Result | p-value | Reference |

| Phase IIa | 10 µg b.i.d. | Gastric Emptying (Scintigraphy) | Significant acceleration | <0.03 | [1] |

| Phase IIa | 10 µg b.i.d. | Vomiting Frequency | Significant improvement vs. placebo | N/A | [1][3] |

| Phase IIb | 10 µg b.i.d. | Gastric Emptying (¹³C-Spirulina Breath Test) | 12% acceleration vs. placebo | <0.05 | [10][11] |

| Phase IIb | 30 µg b.i.d. | Gastric Emptying (¹³C-Spirulina Breath Test) | 12% acceleration vs. placebo | <0.05 | [10][11] |

| Phase IIb | 100 µg b.i.d. | Gastric Emptying (¹³C-Spirulina Breath Test) | Acceleration vs. placebo | =0.051 | [10][11] |

| Phase IIb | 10, 30, 100 µg b.i.d. | Composite DG Symptom Score (nausea, pain, fullness, bloating) | Significant reduction vs. placebo | <0.05 | [10][11] |

Chronic Idiopathic Constipation

In patients with chronic idiopathic constipation, relamorelin has been shown to relieve constipation and accelerate colonic transit.[1][3]

Table 2: Summary of Quantitative Efficacy Data for Relamorelin in Chronic Idiopathic Constipation

| Study Phase | Dose | Primary Outcome Measure | Result vs. Placebo | p-value | Reference |

| Phase II | 100 µg s.c. daily for 14 days | Gastric Emptying T₁/₂ | Accelerated | 0.027 | [12][13] |

| Phase II | 100 µg s.c. daily for 14 days | Small Bowel Transit | Accelerated | 0.051 | [12][13] |

| Phase II | 100 µg s.c. daily for 14 days | Colonic Transit at 32 hrs | Accelerated | 0.040 | [12][13] |

| Phase II | 100 µg s.c. daily for 14 days | Colonic Transit at 48 hrs | Accelerated | 0.017 | [12][13] |

| Phase II | 100 µg s.c. daily for 14 days | Spontaneous Bowel Movements (SBMs) | Increased | <0.001 | [12][13] |

| Phase II | 100 µg s.c. daily for 14 days | Time to First Bowel Movement | Accelerated | 0.004 | [12][13] |

Experimental Protocols

Preclinical Model: Rat Morphine-Induced Gastric Dysmotility

A common preclinical model to assess the prokinetic activity of compounds like relamorelin involves inducing gastric stasis in rats using morphine.

-

Animal Model : Male Sprague-Dawley rats are typically used.

-

Induction of Gastric Stasis : Morphine sulfate (e.g., 0.3 mg/kg) is administered subcutaneously to delay gastric emptying.

-

Test Compound Administration : Relamorelin or a vehicle control is administered, often subcutaneously, at various doses.

-

Gastric Emptying Measurement : A non-absorbable marker (e.g., phenol red) mixed with a test meal is given orally. After a set time, the animals are euthanized, and the amount of marker remaining in the stomach is quantified spectrophotometrically to determine the extent of gastric emptying.

-

Data Analysis : The potency of relamorelin is determined by calculating the dose required to produce a 50% reversal of the morphine-induced delay in gastric emptying (ED₅₀).

Clinical Trial: Phase IIb in Diabetic Gastroparesis (NCT02357420)

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of relamorelin in patients with diabetic gastroparesis.[10][11]

-

Patient Population : 393 patients with type 1 or type 2 diabetes, moderate to severe gastroparesis symptoms, and delayed gastric emptying confirmed by a ¹³C-spirulina gastric emptying breath test (GEBT).[10][11]

-

Study Design : Following a 2-week single-blind placebo run-in, patients were randomized to receive placebo or relamorelin (10 µg, 30 µg, or 100 µg) administered subcutaneously twice daily for 12 weeks.[10][11]

-

Outcome Measures :

-

Primary Efficacy Endpoints : Change from baseline in vomiting frequency and a composite score of gastroparesis symptoms (nausea, abdominal pain, postprandial fullness, and bloating) recorded in a daily e-diary.[10][11]

-

Secondary Efficacy Endpoint : Change from baseline in gastric emptying half-time (T₁/₂) measured by GEBT.[10][11]

-

Safety Assessments : Monitoring of adverse events, laboratory tests (including HbA1c and fasting blood glucose), and weight.[14][15]

-

-

Statistical Analysis : A longitudinal, mixed-effects model with repeated measures was used to analyze the change from baseline in symptom scores.[10][11]

Safety and Tolerability

Across Phase II trials, relamorelin has been generally well-tolerated.[9][14] Common adverse events associated with relamorelin include increased appetite, fatigue, and headache.[13] One notable safety finding is a dose-related increase in HbA1c and fasting blood glucose levels, which requires proactive management in patients with diabetes.[14][15] Importantly, no significant cardiac or neurologic adverse effects have been observed.[9][16]

Conclusion

Relamorelin TFA has demonstrated robust prokinetic effects in both preclinical and clinical models of gastrointestinal dysmotility. Its potent agonism of the ghrelin receptor translates to accelerated gastric emptying and colonic transit, leading to significant symptomatic improvement in patients with diabetic gastroparesis and chronic idiopathic constipation. The favorable safety profile, particularly the absence of cardiovascular and neurological side effects, positions relamorelin as a promising therapeutic agent for these challenging conditions.[9][16] Further investigation in Phase III trials is underway to confirm its long-term efficacy and safety.[9][17]

References

- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contribution of ghrelin to functional gastrointestinal disorders’ pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]

- 6. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of ghrelin/GOAT/GHSR system in gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Short-Term Effects of Relamorelin on Descending Colon Motility in Chronic Constipation: A Randomized, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relamorelin for the treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. firstwordpharma.com [firstwordpharma.com]

- 13. Relamorelin Relieves Constipation and Accelerates Colonic Transit in a Phase 2, Placebo-Controlled, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 17. hra.nhs.uk [hra.nhs.uk]

The Role of Relamorelin TFA in Appetite Stimulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relamorelin (TFA salt), a potent, selective pentapeptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR-1a), has been primarily investigated for its prokinetic effects in treating diabetic gastroparesis and chronic idiopathic constipation. As an analog of ghrelin, the body's natural "hunger hormone," Relamorelin inherently possesses the potential to stimulate appetite. This technical guide provides a comprehensive overview of the available data on the appetite-stimulating effects of Relamorelin TFA, detailing its mechanism of action, summarizing quantitative data from clinical studies, and outlining the experimental protocols used to assess its impact on appetite.

Introduction

Relamorelin is a synthetic peptide designed to mimic the action of endogenous ghrelin with enhanced potency and a longer plasma half-life. Its primary development focus has been on gastrointestinal motility disorders. However, given that the ghrelin receptor is a key regulator of appetite and energy balance, the orexigenic (appetite-stimulating) effects of Relamorelin are of significant interest, both as a potential therapeutic application and as a side effect to be managed in its primary indications.

Mechanism of Action in Appetite Stimulation

Relamorelin exerts its effects by binding to and activating the GHSR-1a. This receptor is highly expressed in the hypothalamus, a region of the brain critical for regulating hunger and satiety.

Upon binding to GHSR-1a in the hypothalamus, Relamorelin is believed to initiate a signaling cascade that leads to an increase in the release of orexigenic neuropeptides, such as Neuropeptide Y (NPY) and Agouti-related peptide (AgRP). These neuropeptides, in turn, stimulate food intake. The binding affinity of Relamorelin for the GHSR-1a is approximately three times greater than that of native ghrelin.

Signaling Pathway

The activation of GHSR-1a by Relamorelin triggers downstream intracellular signaling pathways, including the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). Subsequently, this cascade can influence the activity of other kinases such as mitogen-activated protein kinase (MAPK) and Akt, ultimately leading to the transcription and release of NPY and AgRP.

Quantitative Data from Clinical Studies

While the primary endpoints of most Relamorelin clinical trials were focused on gastrointestinal motility and associated symptoms, appetite-related effects have been reported, primarily as adverse events. Direct, comprehensive studies on Relamorelin's orexigenic effects are limited.

Table 1: Summary of Appetite-Related Findings in Relamorelin Clinical Trials

| Study Phase | Population | Dosage | Key Appetite-Related Findings | Citation |

| Phase 2 | Chronic Constipation | 100 µg daily | "Hunger or increased appetite" reported more frequently with Relamorelin vs. placebo (p=0.012). | |

| Phase 2a/2b (Pooled Analysis) | Diabetic Gastroparesis | 10 µg, 30 µg, 100 µg twice daily | Weight changes were small and not considered clinically relevant. It remains unclear if the 10 µg dose increases appetite in this population. | |

| Phase 2b | Diabetic Gastroparesis | 10 µg, 30 µg, 100 µg twice daily | Dose-related worsening of glycemic control was observed, which could be an indirect consequence of altered eating patterns. |

Experimental Protocols for Appetite Assessment

Detailed protocols for the primary assessment of appetite in Relamorelin trials are not extensively published, as this was not a primary endpoint. However, standard methodologies for assessing appetite in clinical trials would likely have been employed for patient-reported outcomes and adverse event monitoring.

Key Methodologies in Appetite Assessment

-

Visual Analogue Scales (VAS): A common method for subjective appetite assessment involves patients rating their feelings of hunger, satiety, fullness, and prospective food consumption on a 100 mm line.

-

Adverse Event Reporting: Spontaneously reported adverse events, such as "increased appetite" or "hunger," are systematically collected and coded using standardized dictionaries like MedDRA.

-

Food Diaries: Detailed records of all food and beverage intake over a specified period can provide quantitative data on caloric intake and macronutrient distribution.

-

Body Weight Monitoring: Regular measurement of body weight is a crucial indicator of changes in energy balance that may result from altered appetite and food intake.

Experimental Workflow Example

The following diagram illustrates a typical workflow for assessing appetite in a clinical trial setting where it is a secondary endpoint.

Discussion and Future Directions

The available evidence suggests that this compound has a dose-dependent appetite-stimulating effect, consistent with its mechanism of action as a potent ghrelin agonist. However, in the context of its primary indication for diabetic gastroparesis, this effect was not found to be clinically significant at the doses studied, particularly the 10 µg dose. The observed worsening of glycemic control in some patients treated with higher doses of Relamorelin warrants further investigation to determine the contribution of increased caloric intake versus other metabolic effects of the drug.

For drug development professionals, these findings have several implications:

-

Therapeutic Potential: The orexigenic properties of Relamorelin could be explored in conditions characterized by anorexia and cachexia, such as in cancer patients.

-

Patient Management: In the treatment of gastroparesis, clinicians should be aware of the potential for increased appetite and counsel patients on managing their dietary intake to avoid negative impacts on glycemic control.

-

Future Research: Dedicated clinical trials with primary endpoints focused on appetite, caloric intake, and body composition are needed to fully characterize the orexigenic profile of Relamorelin.

Conclusion

This compound, a ghrelin agonist in development for gastrointestinal motility disorders, demonstrates a clear, albeit not fully quantified, appetite-stimulating effect. This is a direct consequence of its mechanism of action on the GHSR-1a in the hypothalamus. While not a primary focus of the clinical trials for gastroparesis, the potential for increased appetite is a noteworthy aspect of Relamorelin's pharmacological profile. Further targeted research is necessary to fully elucidate the clinical utility and management of this effect.

Relamorelin (RM-131): A Technical Overview of its Discovery and Clinical Development

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Relamorelin (also known as RM-131) is a synthetic pentapeptide analogue of ghrelin, the endogenous ligand for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2][3] It was developed as a potent, selective agonist for the GHSR-1a subtype with the aim of treating gastrointestinal motility disorders.[4][5][6] Derived from the natural ghrelin sequence, Relamorelin was optimized to have greater potency, enhanced stability, and a longer plasma half-life compared to its endogenous counterpart.[2][3][7][8] The primary therapeutic indication explored for Relamorelin has been diabetic gastroparesis, a condition characterized by delayed gastric emptying and symptoms such as nausea, vomiting, bloating, and abdominal pain.[7][9][10] The U.S. Food and Drug Administration (FDA) granted Fast Track designation to Relamorelin for this indication.[1][7][11] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development history of Relamorelin TFA.

Discovery and Preclinical Profile

Relamorelin was identified as a promising therapeutic agent due to its potent and selective agonism of the ghrelin receptor. Preclinical studies demonstrated its potential as a prokinetic agent. In rat models of postoperative ileus and morphine-induced gastric dysmotility, Relamorelin proved to be significantly more potent than native ghrelin and other ghrelin receptor agonists like TZP-101 and TZP-102.[2]

Pharmacological Profile

In vitro studies were conducted to determine the binding affinity and functional potency of Relamorelin at the human ghrelin receptor (GHSR-1a). These studies revealed that Relamorelin binds to the receptor with high affinity and is a potent stimulator of downstream signaling pathways.

| Parameter | Relamorelin | Native Ghrelin | Reference |

| Binding Affinity (Ki) | 0.42 nM | 1.12 nM | [5][6][12] |

| Functional Potency (EC50) | 0.71 nM | 4.2 nM | [5][12] |

Mechanism of Action

Relamorelin exerts its pharmacological effects by mimicking the action of endogenous ghrelin.[9] It binds to and activates the growth hormone secretagogue receptor type 1a (GHSR-1a), a G-protein coupled receptor (GPCR) predominantly located in the stomach and hypothalamus.[9][13] Activation of this receptor initiates a cascade of intracellular signaling events that ultimately lead to increased gastrointestinal motility and the stimulation of growth hormone release.[9]

Signaling Pathways

The GHSR-1a is known to couple to multiple G-protein families, leading to the activation of several downstream signaling pathways. The primary pathway activated by ghrelin and its agonists like Relamorelin is the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger in cellular activation.[13][14]

The GHSR-1a can also couple to other G-proteins, including Gαi/o and Gα12/13, and can be involved in β-arrestin recruitment, highlighting the complexity of its signaling potential.[13][14][15]

Clinical Development

Relamorelin has undergone several clinical trials, primarily focusing on its efficacy and safety in patients with diabetic gastroparesis and chronic constipation.

Experimental Workflow: Clinical Trials for Diabetic Gastroparesis

The clinical development program for Relamorelin in diabetic gastroparesis typically followed a structured workflow, from patient screening to endpoint analysis.

Phase II Clinical Trials

Multiple Phase II studies were conducted to evaluate the efficacy, safety, and dose-response of Relamorelin.

-

Phase IIa Study (Diabetic Gastroparesis): This study demonstrated that Relamorelin (10 mcg twice daily) significantly accelerated gastric emptying and improved vomiting symptoms compared to placebo.[2][3][7] In a subgroup of patients with baseline vomiting, other symptoms of gastroparesis also showed significant improvement.[2][3]

-

Phase IIa Study (Chronic Constipation): In patients with chronic constipation, Relamorelin (100 mcg once daily for two weeks) led to statistically significant improvements in spontaneous bowel movements and accelerated lower GI transit.[7][8]

-

Phase IIb Study (Diabetic Gastroparesis): This larger, dose-ranging study was designed to further assess the efficacy and safety of Relamorelin over a three-month period.[7][10][16]

| Study | Patient Population | N | Dosing Regimens (subcutaneous, b.i.d.) | Key Findings | Reference |

| Phase IIa | Diabetic Gastroparesis | 204 | 10 mcg | Statistically significant improvements in gastric emptying and vomiting symptoms. | [10][16][17] |

| Phase IIb | Diabetic Gastroparesis | 393-396 | 10 mcg, 30 mcg, 100 mcg, Placebo | Significant reduction in composite symptoms (nausea, postprandial fullness, abdominal pain, bloating) and acceleration of gastric emptying. No significant difference in vomiting episodes vs. placebo. | [10][16][17][18][19] |

Phase III Clinical Program (PLEDGE)

Based on the promising Phase II results, Allergan initiated a comprehensive Phase III program, known as PLEDGE, to evaluate the long-term safety and efficacy of Relamorelin for diabetic gastroparesis.[11] The program included two identical pivotal 12-week studies (RLM-MD-01 and RLM-MD-02) and long-term extension studies.[11] However, the development of Relamorelin has faced uncertainty. A 2019 SEC filing from the manufacturer listed an expected launch in 2024, but subsequent information, including a clinical trial record, indicated the program was terminated based on a business decision.[1][20]

Safety and Tolerability

Across the Phase II trials, Relamorelin was generally well-tolerated.[2][19][21] The most common adverse events were generally mild to moderate.[2] One notable safety finding was a dose-related increase in the proportion of patients experiencing hyperglycemia or worsening of diabetes.[17] In the Phase IIb trial, mean HbA1c levels also showed a dose-dependent increase with Relamorelin treatment.[17][22]

Experimental Protocols

Calcium Mobilization Assay

-

Objective: To determine the functional potency (EC50) of Relamorelin in activating the GHSR-1a.

-

Methodology: A cell line stably expressing the human GHSR-1a is loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The cells are then exposed to varying concentrations of Relamorelin. The binding of Relamorelin to the receptor triggers the Gq/11 pathway, leading to an increase in intracellular calcium. This change in calcium concentration is measured as a change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR). The EC50 value is calculated from the resulting dose-response curve.

Gastric Emptying Breath Test

-

Objective: To measure the rate of gastric emptying in clinical trial participants.

-

Methodology: Patients consume a standardized meal (e.g., a muffin) containing a non-radioactive isotope, typically Carbon-13 (¹³C)-Spirulina. As the meal is emptied from the stomach and metabolized in the small intestine, the ¹³C is absorbed and eventually exhaled as ¹³CO₂ in the breath. Breath samples are collected at regular intervals over several hours. The concentration of ¹³CO₂ in the breath samples is measured using mass spectrometry. The rate of gastric emptying is then calculated based on the appearance of ¹³CO₂ in the breath over time.[23]

Conclusion